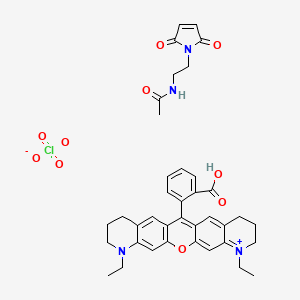

ATTO 565 maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H41ClN4O10 |

|---|---|

Molecular Weight |

749.2 g/mol |

IUPAC Name |

2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate |

InChI |

InChI=1S/C30H30N2O3.C8H10N2O3.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-6(11)9-4-5-10-7(12)2-3-8(10)13;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-3H,4-5H2,1H3,(H,9,11);(H,2,3,4,5) |

InChI Key |

ZXXQVZZQXPCWAA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)NCCN1C(=O)C=CC1=O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

ATTO 565 Maleimide: A Technical Guide to Spectral Properties and Applications in Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of ATTO 565 maleimide (B117702), a fluorescent probe belonging to the rhodamine family of dyes.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques for studying protein dynamics and cellular signaling pathways.

Core Spectral and Photophysical Properties

ATTO 565 is renowned for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it a versatile tool for a wide range of applications, including single-molecule detection and super-resolution microscopy.[2][3] The maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[4]

The key spectral and photophysical characteristics of ATTO 565 maleimide are summarized in the table below. These properties are crucial for designing and executing fluorescence-based experiments, ensuring optimal excitation and emission detection, and for quantitative analysis of labeled biomolecules.

| Property | Value | Reference |

| Excitation Maximum (λex) | 563-564 nm | [2] |

| Emission Maximum (λem) | 590-592 nm | [2] |

| Molar Extinction Coefficient (ε) | 1.2 x 10⁵ cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~90% | [2] |

| Fluorescence Lifetime (τ) | ~4.0 ns | [2] |

| Molecular Weight | 733.16 g/mol | |

| Solubility | Polar solvents (e.g., DMSO, DMF) |

Experimental Protocols: Labeling Proteins with this compound

The following protocol provides a detailed methodology for the covalent labeling of proteins with this compound. This procedure is optimized for the specific reaction between the maleimide group and free sulfhydryl groups on proteins.

Materials

-

Protein of interest (with at least one free cysteine residue)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

Procedure

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

-

If DTT is used, it must be removed by dialysis or a desalting column prior to adding the dye, as it will react with the maleimide. TCEP does not require removal.

-

-

Dye Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Protect the stock solution from light.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer.

-

Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and 564 nm (for the ATTO 565 dye).

-

Pool the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF_280) × ε_dye] Where:

-

A_max is the absorbance of the conjugate at 564 nm.

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 cm⁻¹M⁻¹).

-

CF_280 is the correction factor for the absorbance of the dye at 280 nm (typically around 0.12).

-

-

Visualization of Experimental Workflow and Signaling Pathway Application

The following diagrams, generated using the DOT language, illustrate the experimental workflow for protein labeling and a representative application of this compound in studying a signaling pathway.

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling proteins with this compound.

Application in Studying GPCR-G Protein Interaction

This compound can be used to study the dynamics of G-protein coupled receptor (GPCR) signaling. For instance, by labeling a specific cysteine residue on a G-protein, researchers can monitor its interaction with a GPCR upon ligand binding using techniques like Förster Resonance Energy Transfer (FRET) or single-molecule microscopy.[2]

Caption: GPCR signaling pathway with ATTO 565 labeled G-protein.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of proteins. Its exceptional photophysical properties, combined with the specificity of the maleimide-thiol reaction, make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery. The detailed protocols and illustrated workflows provided in this guide are intended to facilitate the successful application of this compound in elucidating complex biological processes, such as the intricate signaling cascades that govern cellular function.

References

ATTO 565 Maleimide: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 565 maleimide (B117702), a fluorescent probe belonging to the rhodamine family of dyes. Renowned for its exceptional photophysical properties, ATTO 565 is a powerful tool for elucidating complex biological processes. This document details its spectral characteristics, provides meticulous experimental protocols for its use in labeling, and presents visualizations of its application in studying protein localization relevant to cellular signaling.

Core Properties of ATTO 565 Maleimide

This compound is characterized by its strong absorption of light, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] These features make it an ideal candidate for a wide range of fluorescence-based applications, including high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1] The dye is moderately hydrophilic and, once coupled to a substrate, carries a net electrical charge of -1.[1]

The maleimide functional group enables the specific labeling of thiol (-SH) groups, which are present in the cysteine residues of proteins.[1][2] This reaction is highly selective at a pH range of 7.0-7.5, where the thiol groups are sufficiently nucleophilic to react almost exclusively with the maleimide, while other potential reactive groups like amines remain largely protonated and unreactive.[1]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and data analysis.

| Property | Value | Reference |

| Maximum Excitation (λabs) | 563 - 564 nm | [1][3] |

| Maximum Emission (λfl) | 590 - 592 nm | [1][3] |

| Molar Absorptivity (εmax) | 1.2 x 105 M-1cm-1 | [1][4] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][4] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1] |

| Molecular Weight | 733.16 g/mol | |

| Correction Factor (CF260) | 0.27 | [1] |

| Correction Factor (CF280) | 0.12 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the labeling of proteins with this compound.

Reagent Preparation

1. Buffer Preparation (Phosphate-Buffered Saline - PBS, pH 7.4):

-

Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na2HPO4·2H2O, and 0.24 g of KH2PO4 in 1 liter of distilled water.

-

Adjust the pH to 7.4 if necessary.

2. This compound Stock Solution:

-

Immediately prior to use, dissolve 1.0 mg of this compound in 50 – 200 µl of anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Note: It is crucial to protect the stock solution from light and moisture. For storage, keep at -20°C. Due to potential hydrolysis of the maleimide group, freshly prepared solutions are always recommended.

Protein Labeling Protocol

This protocol outlines the general procedure for labeling proteins with this compound.

1. Protein Preparation:

-

Dissolve the protein to be labeled in a suitable buffer at a concentration of 50–100 µM. Recommended buffers include 10–100 mM phosphate, Tris, or HEPES at a pH of 7.0–7.5.[1]

-

If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, treat the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

2. Labeling Reaction:

-

Add a 10–20 molar excess of the freshly prepared this compound stock solution to the protein solution.[1] Add the dye dropwise while gently stirring the protein solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1] The reaction should be carried out in the dark to prevent photobleaching of the dye.[1]

3. Quenching the Reaction (Optional):

-

To consume any excess maleimide reagent, a low molecular weight thiol such as glutathione (B108866) or mercaptoethanol can be added to the reaction mixture after the desired labeling time.[1]

4. Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).

-

Pre-equilibrate the column with PBS buffer (pH 7.4).

-

Elute the conjugate with the same buffer. The first colored band to elute is the ATTO 565-labeled protein.

Visualizations

The following diagrams, created using the DOT language, illustrate the structure of this compound and a typical experimental workflow for its use in visualizing protein localization.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Photophysical Properties of ATTO 565 Maleimide (B117702)

ATTO 565, a fluorescent label belonging to the rhodamine class of dyes, is characterized by its strong light absorption and high fluorescence quantum yield.[1][2][3] These features make it particularly well-suited for high-sensitivity applications such as single-molecule detection and advanced microscopy techniques including PALM, dSTORM, and STED.[1][3] The maleimide reactive group enables the specific labeling of thiol groups, commonly found in the cysteine residues of proteins.[3] This guide provides a detailed overview of the core photophysical properties of ATTO 565 maleimide, experimental protocols for their measurement, and an example of its application.

Core Photophysical Properties of ATTO 565

The key photophysical parameters of ATTO 565 are summarized in the table below. These values are fundamental for designing and interpreting fluorescence-based experiments.

| Property | Value | References |

| Fluorescence Quantum Yield (η) | 90% | [2][3][4][5][6] |

| Fluorescence Lifetime (τ) | 4.0 ns | [2][3][6][7] |

| Maximum Excitation Wavelength (λabs) | 564 nm | [2][3][4][5][6] |

| Maximum Emission Wavelength (λem) | 590 nm | [2][3][4][5][6] |

| Molar Extinction Coefficient (ε) | 120,000 M-1cm-1 | [3][4][6][8] |

The high quantum yield of 90% indicates that ATTO 565 is highly efficient at converting absorbed photons into emitted fluorescence, contributing to its brightness.[4][5][6]

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The most common and reliable method for determining the fluorescence quantum yield (Φf) is the comparative method, which involves using a well-characterized standard with a known quantum yield.[9][10]

Principle: Solutions of a standard and the test sample (ATTO 565) with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. A ratio of the integrated fluorescence intensities of the two solutions will, therefore, yield the ratio of their quantum yields.[9]

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with ATTO 565.

-

Sample Preparation: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.05 to avoid inner filter effects.[11]

-

Absorbance Measurement: Record the absorbance spectra for each solution using a UV-Vis spectrophotometer.[11]

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra for each solution using a fluorescence spectrometer under identical conditions (e.g., excitation wavelength, slit widths).[9][11]

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[9][11]

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.

-

Calculate the quantum yield using the following equation:[9] ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime can be measured in either the time domain or the frequency domain. Time-Correlated Single Photon Counting (TCSPC) is a robust time-domain technique used to measure fluorescence lifetimes from picoseconds to microseconds.[12]

Principle: A sample is excited by a high-repetition-rate pulsed laser.[12] The instrument measures the arrival time of individual fluorescence photons relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the fluorescence decay curve.[12][13]

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond diode laser), a sample holder, a fast single-photon detector (e.g., PMT or SPAD), and timing electronics (e.g., time-to-amplitude converter).[12][14]

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution or a sample with an instantaneous lifetime. This is crucial for accurate data analysis.[13]

-

Sample Measurement:

-

Place the this compound solution in the sample holder.

-

Excite the sample with the pulsed laser at a wavelength near its absorption maximum (e.g., 564 nm).

-

Collect the emitted photons over a time window that is 5-6 times longer than the expected lifetime to ensure the full decay is captured.[13]

-

-

Data Analysis:

Application Example: Protein Labeling and Cellular Imaging

This compound is frequently used to label proteins at cysteine residues for visualization in various cellular contexts. The workflow below illustrates the general process of labeling a protein of interest and its subsequent use in imaging.

Caption: Experimental workflow for protein labeling with this compound.

Signaling Pathway Visualization: EGFR Signaling

ATTO 565-labeled ligands, such as Epidermal Growth Factor (EGF), can be used to study receptor signaling pathways like the EGFR pathway. The diagram below provides a simplified overview of this pathway, which could be investigated using ATTO 565-conjugated molecules.

Caption: Simplified EGFR signaling pathway.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. preprints.org [preprints.org]

- 5. The ATTO 565 Dye and Its Applications in Microscopy | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Lifetime-based analysis of binary fluorophores mixtures in the low photon count limit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. horiba.com [horiba.com]

- 13. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

- 15. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 565 Maleimide: A Comprehensive Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 maleimide (B117702) is a high-performance fluorescent probe belonging to the rhodamine family of dyes.[1][2] Renowned for its exceptional brightness, high fluorescence quantum yield, and significant photostability, ATTO 565 is a versatile tool in a wide array of fluorescence-based applications.[3][4][5] Its maleimide functional group allows for the specific covalent labeling of sulfhydryl groups, primarily found in cysteine residues of proteins and peptides. This technical guide provides a detailed overview of the chemical structure, properties, and experimental protocols for the effective use of ATTO 565 maleimide in research and development.

Chemical Structure and Physicochemical Properties

ATTO 565 is based on a rhodamine core structure, which imparts its characteristic spectroscopic properties.[2][4] The maleimide moiety is attached via a linker, enabling covalent bond formation with thiol-containing molecules.

Chemical Formula: C₃₇H₃₇ClN₄O₁₀

Molecular Weight: 733.16 g/mol

Spectroscopic and Physicochemical Properties

This compound exhibits excellent spectroscopic properties, making it highly suitable for sensitive fluorescence detection, including single-molecule studies and super-resolution microscopy.[5]

| Property | Value | Reference(s) |

| Absorption Maximum (λabs) | 563 - 564 nm | [6] |

| Emission Maximum (λem) | 590 - 592 nm | [6] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹cm⁻¹ | [6] |

| Fluorescence Quantum Yield (Φf) | ~90% | [6] |

| Fluorescence Lifetime (τfl) | ~4.0 ns | [6] |

| Solubility | Soluble in DMSO and DMF | |

| Storage | Store at -20°C, protected from light and moisture. Stable for at least 3 years under these conditions. |

Stability Profile

pH Stability: The reactivity of the maleimide group is pH-dependent. The optimal pH range for the reaction with sulfhydryl groups is between 6.5 and 7.5.[7] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, which renders it inactive.[7][8] Additionally, at pH values above 8.5, the maleimide group can exhibit reactivity towards primary amines.[7] The rhodamine core of ATTO 565 can also exhibit pH-dependent absorption characteristics.

Photostability: As a rhodamine-based dye, ATTO 565 exhibits good photostability, which is advantageous for applications requiring prolonged or intense light exposure, such as super-resolution microscopy.[1][5]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for the covalent labeling of proteins with this compound.

Materials:

-

Protein of interest containing free sulfhydryl groups

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

-

Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

-

Reducing agent (if necessary, e.g., TCEP)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP. TCEP is recommended as it does not need to be removed prior to the labeling reaction. If using DTT, it must be removed by dialysis or desalting column before adding the maleimide dye.[6]

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification of the Labeled Protein

It is crucial to remove unreacted dye from the labeled protein to ensure accurate downstream applications.

Procedure:

-

Column Preparation:

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with the labeling buffer.

-

-

Separation:

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled protein with the labeling buffer. The first colored band to elute is typically the labeled protein. Unconjugated dye will elute later.

-

-

Storage:

-

Store the purified labeled protein under conditions appropriate for the specific protein, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

-

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of thiol-containing biomolecules. Its superior photophysical properties make it an excellent choice for a wide range of applications in cell biology, biochemistry, and drug discovery. By following the detailed protocols and considering the chemical properties outlined in this guide, researchers can effectively utilize this compound to achieve high-quality, reproducible results.

References

- 1. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodamine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. vectorlabs.com [vectorlabs.com]

ATTO 565 Maleimide: An In-depth Technical Guide for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ATTO 565 maleimide (B117702), a high-performance fluorescent dye, and its application in protein labeling. This document details the dye's physicochemical properties, experimental protocols for protein conjugation, and the underlying chemical principles.

Introduction to ATTO 565 Maleimide

ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] These features make it an ideal candidate for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][5] The maleimide functional group enables specific covalent labeling of thiol groups, primarily found in cysteine residues of proteins.[1][6]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its chemical and physical properties. This compound exhibits exceptional characteristics that contribute to its bright and stable signal.

Quantitative Data Summary

The key spectroscopic and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 733.16 g/mol | [1][7] |

| Excitation Maximum (λex) | 563 - 564 nm | [1][5][7] |

| Emission Maximum (λem) | 590 - 592 nm | [1][5][7] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [1][5][8] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][5] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1][5] |

| Correction Factor (CF₂₆₀) | 0.27 | [1][5] |

| Correction Factor (CF₂₈₀) | 0.12 | [1][5] |

| Solubility | Soluble in polar organic solvents like DMSO and DMF | [3] |

| Storage | Store at -20°C, protected from light and moisture | [3][4][9] |

Protein Labeling with this compound

The specific and efficient labeling of proteins is crucial for a multitude of biological assays. The maleimide moiety of ATTO 565 reacts selectively with the thiol group of cysteine residues to form a stable thioether bond.

Chemical Reaction Pathway

The reaction between a maleimide and a thiol group proceeds via a Michael addition. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[10] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, leading to the formation of a stable covalent bond.

Figure 1. Reaction of this compound with a protein thiol group.

Experimental Workflow for Protein Labeling

The following diagram outlines the general workflow for labeling a protein with this compound, from protein preparation to the final purified conjugate.

Figure 2. General workflow for protein labeling with this compound.

Detailed Experimental Protocols

This section provides a step-by-step protocol for labeling proteins with this compound.

Materials and Reagents

-

Protein of interest

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5.[1] Ensure the buffer is free of thiols.

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[1]

-

Anhydrous DMSO or DMF

-

Quenching Reagent (optional): L-cysteine, β-mercaptoethanol, or glutathione.[1]

-

Purification column (e.g., Sephadex G-25 gel filtration column)[9][11]

Protein Preparation

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10]

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced.

Dye Preparation

-

Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[1]

-

Protect the stock solution from light by wrapping the container in aluminum foil.[1]

Labeling Reaction

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[1] Add the dye dropwise while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.[1]

Quenching and Purification

-

(Optional) To stop the reaction, add a low molecular weight thiol (e.g., L-cysteine or glutathione) to consume any excess maleimide reagent.[1]

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[9][11] Elute with the reaction buffer. The first colored fraction will be the labeled protein.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of ATTO 565 (A₅₆₄).

-

Calculate the protein concentration:

-

Calculate the dye concentration:

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

Applications in Research and Drug Development

The unique properties of ATTO 565 make it a valuable tool in various research and development areas:

-

Fluorescence Microscopy: Its high brightness and photostability are advantageous for advanced imaging techniques, including super-resolution microscopy, enabling the visualization of cellular structures and protein localization with high precision.[1][12]

-

Single-Molecule Studies: The low triplet formation rate and high quantum yield of ATTO 565 are well-suited for single-molecule detection experiments.[7]

-

Flow Cytometry: Labeled antibodies and proteins can be used for cell sorting and analysis.[1]

-

Binding Assays: The intense fluorescence signal allows for sensitive detection in various binding assays, such as fluorescence polarization and FRET-based assays.

-

Drug Development: Labeled therapeutic proteins or antibodies can be used to study their localization, trafficking, and mechanism of action in vitro and in cell-based models.[13]

Conclusion

This compound is a robust and versatile fluorescent probe for protein labeling. Its superior spectroscopic properties, coupled with the specific reactivity of the maleimide group, provide a reliable method for generating brightly fluorescent protein conjugates. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully utilize this compound in their studies.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]

- 7. This compound BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 8. preprints.org [preprints.org]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. benchchem.com [benchchem.com]

- 11. spectra.arizona.edu [spectra.arizona.edu]

- 12. The ATTO 565 Dye and Its Applications in Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. blog.biosearchtech.com [blog.biosearchtech.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ATTO 565 Maleimide (B117702) Applications in Super-Resolution Microscopy

ATTO 565, a fluorescent label belonging to the rhodamine class of dyes, has emerged as a powerful tool in the field of advanced fluorescence imaging.[1][2][3][4] Its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and remarkable photostability, make it particularly well-suited for super-resolution microscopy techniques that push the boundaries of optical resolution.[1][2][3][4][5] This technical guide provides a comprehensive overview of ATTO 565 maleimide, its core properties, detailed experimental protocols for its use, and its specific applications in Stimulated Emission Depletion (STED) and single-molecule localization microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (dSTORM).

Core Properties of this compound

ATTO 565 is characterized by its bright fluorescence and high stability, which are critical for the demanding conditions of super-resolution imaging, such as the high laser powers used in STED and the repeated photoswitching cycles required for PALM/STORM.[1][6] The maleimide functional group enables specific and efficient covalent labeling of thiol groups, which are naturally present in cysteine residues of proteins.[1][2][7] This allows for precise targeting of proteins of interest within complex biological samples.

Photophysical and Chemical Data

The key properties of ATTO 565 are summarized in the table below, providing essential data for designing and executing advanced imaging experiments.

| Property | Value | Reference |

| Maximum Excitation (λabs) | 563 - 564 nm | [1][6][8][9] |

| Maximum Emission (λfl) | 590 - 592 nm | [1][2][6][8][9] |

| Molar Absorptivity (εmax) | 1.2 x 105 M-1cm-1 | [1][2][3][4][6][8][9][10] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][2][3][4][6][8][9][10] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1][2][8][9] |

| Molecular Weight | 733 g/mol | [1][2] |

| Reactive Group | Maleimide | [1][2] |

| Target Moiety | Thiol (Sulfhydryl) Groups | [1][2][7][11] |

Applications in Super-Resolution Microscopy

The robust nature of ATTO 565 makes it a versatile dye for various super-resolution techniques. Its high photon yield and photostability are advantageous for methods requiring either intense laser illumination or the detection of single molecules over time.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. ATTO 565 is an excellent dye for STED because its high photostability withstands the intense STED laser, and its emission spectrum is well-separated from common STED laser wavelengths (e.g., 660 nm or 775 nm).[12] This allows for clear imaging of fine subcellular structures with significantly improved resolution compared to conventional confocal microscopy.[3][10][13]

PALM and dSTORM

In single-molecule localization microscopy techniques like PALM and dSTORM, images are reconstructed from the precise localization of individual fluorescent molecules that are stochastically switched between a fluorescent "on" state and a dark "off" state. ATTO 565 is suitable for these methods due to its ability to undergo photoswitching under specific buffer conditions.[1] Its inherent brightness ensures that a sufficient number of photons are collected from each "on" event to allow for high-precision localization.

Experimental Protocols

Precise and efficient labeling is crucial for high-quality super-resolution imaging. The following sections provide detailed methodologies for protein labeling and general considerations for imaging.

Protocol: Labeling Proteins with this compound

This protocol outlines the general procedure for covalently attaching this compound to proteins via cysteine residues.

1. Materials and Reagents:

-

Protein of interest (1-5 mg)

-

This compound

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[11]

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[1]

-

Gel filtration column (e.g., Sephadex G-25) for purification[11][14]

-

Stirring equipment

2. Protein Preparation:

-

Dissolve 1-5 mg of the protein in 1 mL of PBS buffer (pH 7.0-7.5).[14] The protein solution must be free of thiol-containing substances.[11]

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[1]

-

If DTT is used, it must be removed by dialysis before adding the dye, as it will compete for the maleimide groups. TCEP does not require removal.[1]

3. Dye Preparation:

-

Immediately before use, prepare a stock solution of this compound.[7][11]

-

Dissolve 1.0 mg of the dye in 50-200 µL of anhydrous, amine-free DMF or DMSO.[11][14]

4. Labeling Reaction:

-

While gently stirring the protein solution, add the dye stock solution dropwise. A 10-20 fold molar excess of dye to protein is typically recommended.[1]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

5. Purification of the Conjugate:

-

To stop the reaction, you can add a low molecular weight thiol (e.g., glutathione) to consume any excess maleimide reagent.[1]

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[11][14]

-

Preequilibrate the column with PBS buffer. The first colored band to elute will be the protein-dye conjugate.[11]

6. Storage:

-

Store the purified conjugate under the same conditions as the unlabeled protein, protected from light.

Imaging Considerations for Super-Resolution

For STED Microscopy:

-

Excitation: Use a laser line close to the absorption maximum of ATTO 565, typically around 561 nm.[3]

-

STED Laser: A depletion laser with a wavelength well into the red portion of the dye's emission spectrum is required, such as 660 nm or 775 nm.[12]

-

Mounting Media: Use a mounting medium with a refractive index matched to the immersion oil of the objective lens to minimize optical aberrations.[15]

For dSTORM Microscopy:

-

Imaging Buffer: The key to inducing photoswitching in cyanine-based dyes like ATTO 565 for dSTORM is the imaging buffer. A typical buffer contains a primary thiol, such as 2-mercaptoethanol (B42355) (BME) or mercaptoethylamine (MEA), in an oxygen-scavenging system (GLOX).[16]

-

Laser Control: A high-power laser (e.g., 647 nm) is used to drive most molecules into a long-lived dark state, while a second, lower-power laser (e.g., 405 nm) is used to sparsely reactivate them back to the fluorescent state for imaging.[17]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. leica-microsystems.com [leica-microsystems.com]

- 12. i-med.ac.at [i-med.ac.at]

- 13. researchgate.net [researchgate.net]

- 14. spectra.arizona.edu [spectra.arizona.edu]

- 15. research.yale.edu [research.yale.edu]

- 16. mvi-inc.com [mvi-inc.com]

- 17. ZEISS Microscopy Online Campus | Practical Aspects of Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]

ATTO 565 Maleimide: A Technical Examination of its Hydrophilic and Hydrophobic Characteristics

Introduction

ATTO 565 maleimide (B117702) is a fluorescent probe widely utilized in the life sciences for the specific labeling of thiol groups in proteins and other biomolecules. As a member of the rhodamine family of dyes, its performance in aqueous environments is a critical factor for its application in biological imaging and detection. This technical guide provides an in-depth analysis of the hydrophilic and hydrophobic properties of ATTO 565 maleimide, offering insights for researchers and professionals in drug development and molecular biology.

Physicochemical Nature of this compound

This compound is best described as a moderately hydrophilic molecule.[1][2] This characteristic arises from the composite nature of its chemical structure, which contains both significant nonpolar regions and polar, charged functional groups.

The core of the ATTO 565 dye is a xanthene structure, which is a large, aromatic system. Aromatic rings are inherently hydrophobic due to their nonpolar nature. This substantial hydrophobic core is a defining feature of many rhodamine-based dyes.[3][4][5]

Counterbalancing the hydrophobic core are several hydrophilic moieties. The maleimide group, the reactive handle for thiol conjugation, is a polar functional group.[6] Furthermore, the overall structure of ATTO 565 incorporates charged groups, and after conjugation to a substrate, the label carries a net electrical charge of -1, which significantly enhances its interaction with water.[1]

Solubility Profile

The moderate hydrophilicity of this compound is reflected in its solubility. While it is intended for use in aqueous reaction buffers for labeling biomolecules, it exhibits limited direct solubility in water.[7] For practical use, stock solutions are typically prepared in polar, aprotic organic solvents.[7]

| Solvent | Solubility | Application Note |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Common solvent for preparing high-concentration stock solutions.[7][8] |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation.[7] |

| Acetonitrile | Soluble | Another suitable polar organic solvent.[7] |

| Water | Sparingly Soluble | Direct dissolution in aqueous buffers is challenging; typically introduced from a concentrated organic stock.[7] |

| Ethanol | Use with caution | Hydroxyl-containing solvents can react with the maleimide group, leading to hydrolysis.[7] |

Experimental Protocol: Protein Labeling with this compound

The following is a generalized protocol for the labeling of proteins with this compound, which highlights the practical considerations related to its solubility.

Materials:

-

Protein with accessible thiol groups in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.[1][9]

-

This compound.

-

Anhydrous DMSO or DMF.

-

Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds.

-

Gel filtration column (e.g., Sephadex G-25) for purification.[9]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 50-100 µM.[1]

-

If the protein contains disulfide bonds that need to be reduced to expose thiol groups, treat with a 10-fold molar excess of a reducing agent like DTT or TCEP.[1] If DTT is used, it must be removed by dialysis or gel filtration before adding the dye.[1]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Purification:

Visualizations

Conceptual Structure of this compound

Caption: Diagram illustrating the distinct hydrophobic and hydrophilic regions of the this compound molecule.

Workflow for Protein Labeling

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Maleimide - Wikipedia [en.wikipedia.org]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. This compound | Fluorescent Dye | | Invivochem [invivochem.com]

- 9. leica-microsystems.com [leica-microsystems.com]

Methodological & Application

ATTO 565 Maleimide: A Detailed Protocol for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the covalent labeling of proteins with ATTO 565 maleimide (B117702). This bright and photostable rhodamine dye is a valuable tool for a wide range of applications, including fluorescence microscopy, single-molecule detection, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The maleimide functional group allows for specific conjugation to free sulfhydryl groups (thiols) on cysteine residues within a protein.[1][3][4]

Overview of ATTO 565 Maleimide

ATTO 565 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][3][4] These properties make it particularly well-suited for demanding applications that require sensitive and robust fluorescent signals. The maleimide moiety provides a highly selective reactive partner for thiol groups under specific pH conditions, forming a stable thioether bond.[5][6]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Weight (MW) | 733.16 g/mol | [1][7] |

| Excitation Maximum (λabs) | 564 nm | [1] |

| Emission Maximum (λfl) | 590 nm | [1] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [1] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1] |

| Recommended Storage (unopened) | -20°C, protected from light and moisture | [6][7] |

Reaction Principle

The labeling reaction involves the nucleophilic addition of a thiol group from a cysteine residue to the double bond of the maleimide ring of ATTO 565. This reaction is most efficient at a pH range of 7.0-7.5, where the thiol groups are sufficiently deprotonated and nucleophilic, while primary amines (like those on lysine (B10760008) residues) are mostly protonated and thus less reactive.[1][5][6] This pH-dependent selectivity allows for the specific labeling of cysteine residues.

Experimental Workflow

The overall workflow for labeling a protein with this compound consists of four main stages: protein preparation, dye preparation, conjugation reaction, and purification of the labeled protein.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials and Reagents

Table 2: Required Materials and Reagents

| Reagent/Material | Specifications |

| This compound | Lyophilized powder |

| Protein of Interest | Containing at least one free cysteine residue |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer (10-100 mM, pH 7.0-7.5) |

| Reducing Agent (optional) | TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) |

| Anhydrous Solvent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) |

| Quenching Reagent (optional) | Glutathione (B108866) or β-mercaptoethanol |

| Purification System | Gel filtration column (e.g., Sephadex G-25), dialysis, HPLC, or FPLC |

| Storage Buffer | Buffer suitable for the stability of the labeled protein |

Protein Preparation

-

Dissolve the protein: Prepare a solution of your protein at a concentration of 1-10 mg/mL in the chosen reaction buffer (pH 7.0-7.5).[8][9] Buffers should be free of thiols. If the buffer contains amines like Tris, ensure the pH is maintained within the recommended range to minimize side reactions.

-

Reduce disulfide bonds (if necessary): If your protein contains disulfide bonds that need to be reduced to expose free thiols for labeling, add a reducing agent.

-

Using TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.[8][10] Incubate for 20-30 minutes at room temperature.[10] TCEP does not need to be removed before adding the dye.[1]

-

Using DTT: Add a 10-fold molar excess of DTT. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye, as it will compete for the dye.[1][10]

-

-

Degas the buffer (optional but recommended): To prevent re-oxidation of thiols, it is advisable to use degassed buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][8]

This compound Stock Solution Preparation

-

Equilibrate the vial: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the dye: Immediately before use, prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[1][3][4] For example, dissolve 1.0 mg of the dye in 50-200 µl of solvent.[5][6] Vortex briefly to ensure complete dissolution.

Conjugation Reaction

-

Determine dye-to-protein molar ratio: A 10-20 fold molar excess of dye to protein is a common starting point for optimization.[1][10][11] For proteins with a single cysteine, a lower ratio (e.g., 1.3-fold molar excess) may be sufficient.[6] It is recommended to test a few different ratios to find the optimal condition for your protein.[10]

-

Add the dye to the protein: While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.[1]

-

Incubate: Protect the reaction mixture from light by wrapping the container in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C.[1]

Purification of the Labeled Protein

-

Quench the reaction (optional): To stop the labeling reaction and consume any excess maleimide, a low molecular weight thiol such as glutathione or β-mercaptoethanol can be added.[1]

-

Separate the conjugate: It is crucial to remove the unreacted dye and any hydrolyzed, non-reactive dye from the labeled protein.[6] Several methods can be used depending on the protein and the scale of the reaction:[10][11]

-

Gel Filtration Chromatography: This is the most common method. Use a column with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller free dye molecules.[1][5][6]

-

Dialysis: This method is also effective but may be slower. It is more suitable for water-soluble maleimides.[8][12]

-

HPLC/FPLC: These techniques can provide higher purity conjugates.[10][11]

-

Table 3: Summary of Recommended Reaction Conditions

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 1-10 mg/mL (50-100 µM) | Higher concentrations can improve reaction efficiency. |

| Reaction Buffer | PBS, Tris, HEPES | Must be free of thiols. |

| pH | 7.0 - 7.5 | Optimal for selective reaction with thiols.[1][5][6] |

| Dye:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein.[1][10][11] |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Protect from light during incubation.[1] |

| Purification Method | Gel filtration, dialysis, HPLC, FPLC | Choice depends on the protein and desired purity.[10][11] |

Characterization and Storage

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of ATTO 565, which is 564 nm (A564).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A280 - (A564 x CF280)] / ε_protein

-

Where:

-

CF280 is the correction factor for ATTO 565 (0.12).[1]

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A564 / ε_dye

-

Where ε_dye for ATTO 565 is 120,000 M-1 cm-1.[1]

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Protein Concentration

-

Storage of the Conjugate

For best results, use the purified conjugate immediately.[10] If storage is necessary, follow these guidelines:

-

Short-term (up to one week): Store at 2-8°C in the dark.[11]

-

Long-term (up to one year): Add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide.[11] Alternatively, add 50% glycerol (B35011) and store at -20°C.[11] Always protect the labeled protein from light.

By following this detailed protocol, researchers can successfully label their proteins of interest with this compound for a variety of downstream applications, leveraging the exceptional properties of this fluorescent dye.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. spectra.arizona.edu [spectra.arizona.edu]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. This compound BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols: Labeling Cysteine Residues with ATTO 565 Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565, a fluorescent label from the rhodamine dye family, is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] These properties make it an ideal candidate for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] The maleimide (B117702) derivative of ATTO 565 is a thiol-reactive probe that specifically targets cysteine residues in proteins and peptides, forming a stable thioether bond.[1][2][4][5][6] This high selectivity allows for precise, site-specific labeling of biomolecules.[5][6]

This document provides a detailed protocol for labeling cysteine residues with ATTO 565 maleimide, including reaction conditions, purification methods, and storage guidelines.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight (MW) | 733 g/mol | [1] |

| Excitation Maximum (λabs) | 564 nm | [2] |

| Emission Maximum (λfl) | 590 nm | [2] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [2] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1] |

| Correction Factor at 260 nm (CF260) | 0.27 | |

| Correction Factor at 280 nm (CF280) | 0.12 |

Experimental Workflow

The overall workflow for labeling cysteine residues with this compound involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 565 Maleimide Conjugation to Thiols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565, a fluorescent label from the rhodamine dye family, is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4][5][6] These properties make it an ideal candidate for a wide range of applications in life sciences, including protein, DNA, and RNA labeling.[1][2][3] Its utility extends to advanced microscopy techniques such as single-molecule detection, PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).[1][4] The maleimide (B117702) functional group of ATTO 565 allows for its specific covalent attachment to thiol groups, primarily found in the cysteine residues of proteins.[2][3][7] This conjugation reaction is a cornerstone of bioconjugation, enabling the precise labeling of biomolecules for various downstream applications.[8]

The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond.[8][9][10] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5.[8][10] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[8][10]

This document provides detailed protocols for the conjugation of ATTO 565 maleimide to thiol-containing molecules, guidance on optimizing reaction conditions, and methods for purifying and characterizing the final conjugate.

Properties of this compound

Quantitative data for ATTO 565 is summarized in the table below. This information is crucial for calculating the degree of labeling and for spectroscopic analyses.

| Property | Value | Reference |

| Molecular Weight (MW) | 733 g/mol | [1] |

| Excitation Maximum (λabs) | 564 nm | [1] |

| Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹cm⁻¹ | [1] |

| Emission Maximum (λfl) | 590 nm | [1] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1] |

| Correction Factor at 260 nm (CF260) | 0.27 | [1] |

| Correction Factor at 280 nm (CF280) | 0.12 | [1] |

Experimental Protocols

Preparation of Protein and Dye Solutions

This protocol outlines the essential steps for preparing your protein and this compound for conjugation.

Materials:

-

Protein or other thiol-containing molecule

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES (10-100 mM, pH 7.0-7.5), degassed.[1][11] Avoid buffers containing thiols like DTT or 2-mercaptoethanol (B42355) in the final reaction mixture.[11]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][11]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[2][11]

-

Quenching Reagent: Cysteine, 2-mercaptoethanol, or glutathione.[1]

-

Purification column (e.g., Sephadex G-25) or dialysis equipment.[1]

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL (typically 50-100 µM).[1][7][11] Degassing the buffer is critical to prevent the re-oxidation of thiols.[7]

-

Reduction of Disulfide Bonds (if necessary): If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP.[11][12] Incubate for 30-60 minutes at room temperature.[13] TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide.[11] If DTT is used, it must be removed (e.g., by a desalting column) before adding the dye, as it will compete for the maleimide.[1][12]

This compound Stock Solution Preparation:

-

Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[1][11]

-

Vortex the solution briefly to ensure it is fully dissolved.[11]

-

Protect the stock solution from light.[1] Unused stock solution can be stored at -20°C for up to one month, protected from light and moisture.[2][11]

Conjugation Reaction

This section describes the procedure for reacting this compound with your prepared protein.

Procedure:

-

Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[1][11] It is recommended to perform trial conjugations with varying molar ratios to determine the optimal ratio for your specific protein.[13]

-

Add the dye solution dropwise while gently stirring or vortexing the protein solution.[1]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][11] The reaction should be carried out in the dark to prevent photobleaching of the dye.[1][11]

-

Quenching the Reaction: To stop the conjugation reaction, add a low molecular weight thiol like cysteine or 2-mercaptoethanol to consume any excess maleimide reagent.[1]

Purification of the Conjugate

After the reaction, it is crucial to remove unreacted dye and byproducts.

Procedure:

-

Separate the ATTO 565-labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.[1][14]

-

Elute the column with the reaction buffer (e.g., PBS). The first colored fraction will be the labeled protein.

Storage of the Conjugate

Proper storage is essential to maintain the stability of the labeled protein.

-

For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[11]

-

For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[11] Alternatively, adding 5-10 mg/mL BSA as a stabilizer and 0.01-0.03% sodium azide (B81097) to prevent microbial growth can extend shelf life.[11]

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (A_prot) and at the excitation maximum of ATTO 565, which is 564 nm (A_dye).

-

Calculate the protein concentration using the following formula:

-

Protein Concentration (M) = [A_prot - (A_dye x CF280)] / ε_prot

-

Where ε_prot is the molar extinction coefficient of the protein at 280 nm and CF280 is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).[1]

-

-

-

Calculate the degree of labeling using the following formula:

-

DOL = A_dye / (ε_dye x Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[1]

-

-

Diagrams

Caption: Thiol-Maleimide Conjugation Reaction.

Caption: Experimental Workflow for this compound Conjugation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Insufficient reduction of disulfide bonds. | Increase the concentration of the reducing agent (TCEP) or the incubation time.[13] |

| Hydrolysis of the maleimide group. | Ensure the pH of the reaction buffer is between 6.5 and 7.5.[8][10] Prepare the maleimide stock solution immediately before use.[11] | |

| Suboptimal dye-to-protein molar ratio. | Perform a titration with different molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal concentration.[13] | |

| Presence of competing thiols in the buffer. | Ensure that the final reaction buffer is free of thiol-containing reagents like DTT or 2-mercaptoethanol.[11] | |

| Protein Precipitation | Protein instability under reaction conditions. | Optimize buffer conditions (pH, ionic strength).[13] Consider performing the reaction at 4°C.[1][11] |

| Hydrophobicity of the dye. | For proteins prone to aggregation, consider using a more hydrophilic linker if available, or optimize the purification method to remove aggregates. | |

| Inconsistent Results | Variability in reaction conditions. | Standardize all reaction parameters, including concentrations, volumes, incubation times, and temperatures.[13] |

| Incomplete reduction of disulfide bonds. | Quantify the number of free thiols before conjugation using methods like Ellman's assay to ensure consistent starting material.[13] |

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 9. bachem.com [bachem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 13. benchchem.com [benchchem.com]

- 14. leica-microsystems.com [leica-microsystems.com]

Optimizing Thiol-Reactive Labeling: Application Notes and Protocols for ATTO 565 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimal use of ATTO 565 maleimide (B117702), a bright and photostable fluorescent dye, for the labeling of thiol groups in proteins and other biomolecules. Adherence to these guidelines will help ensure efficient, specific, and reproducible conjugation for a wide range of downstream applications, including high-resolution microscopy, flow cytometry, and fluorescence-based assays.

Introduction to ATTO 565 Maleimide Labeling

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] Its maleimide derivative is a thiol-reactive probe that specifically and covalently binds to sulfhydryl groups (-SH), most commonly found on cysteine residues within proteins.[3][4] This specific reactivity allows for targeted labeling of proteins, peptides, and other thiol-containing molecules. The reaction proceeds via a Michael addition, forming a stable thioether bond.[5] Optimizing the reaction conditions, particularly the buffer composition and pH, is critical to maximize labeling efficiency and minimize non-specific reactions or hydrolysis of the maleimide group.[3]

Optimal Buffer Conditions for this compound Labeling

The choice of buffer and its pH are paramount for successful maleimide conjugation. The ideal buffer maintains the protein's stability and provides an environment conducive to the specific reaction between the maleimide and thiol groups.

Key Parameters and Recommendations

A summary of the recommended buffer conditions for this compound labeling is presented in the table below.

| Parameter | Recommended Range/Value | Key Considerations |

| pH | 7.0 - 7.5 | This pH range ensures sufficient deprotonation of thiol groups to thiolate anions, the reactive species, while minimizing the hydrolysis of the maleimide group, which becomes significant at pH > 8.[3][4] A slightly basic pH can increase the rate of conjugation but also the rate of hydrolysis.[6] |

| Buffer Type | Phosphate (B84403), HEPES, Tris | These buffers are non-nucleophilic and do not contain primary or secondary amines that could potentially react with the maleimide.[3] Phosphate-buffered saline (PBS) at pH 7.4 is a commonly recommended buffer.[4] |

| Buffer Concentration | 10 - 100 mM | This concentration range is generally sufficient to maintain a stable pH throughout the reaction without interfering with the conjugation process.[3] |

| Additives | Avoid thiol-containing reagents | Buffers should be free of compounds like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which will compete with the target molecule for reaction with the maleimide. |

| Degassing | Recommended | To prevent the oxidation of free thiols to disulfides, which are unreactive with maleimides, it is advisable to degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon. |

Experimental Protocols

A. Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein to be labeled in the chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2) at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 20-60 minutes at room temperature. TCEP is recommended as it does not need to be removed before adding the maleimide dye.[3] If DTT is used, it must be removed by dialysis or gel filtration prior to labeling.[3]

-

Degas the protein solution.

-

-

This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

-

Prepare a 10 mM stock solution by dissolving the dye in anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]

-

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh for optimal reactivity.[4] Unused portions can be stored at -20°C, protected from light and moisture, for up to one month.

-

B. Labeling Reaction

-

Molar Ratio:

-

A 10- to 20-fold molar excess of this compound to the protein is recommended as a starting point.[3] The optimal ratio may vary depending on the protein and the number of available cysteine residues and should be determined empirically.

-

-

Reaction Incubation:

-

While gently stirring or vortexing, add the calculated volume of the this compound stock solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3] Protect the reaction mixture from light by wrapping the tube in aluminum foil or placing it in a dark container.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction and consume any unreacted maleimide, a low molecular weight thiol such as β-mercaptoethanol or N-acetylcysteine can be added to the reaction mixture.

-

C. Purification of the Labeled Protein

-

Removal of Unreacted Dye:

-

It is crucial to remove the unreacted dye from the labeled protein. This can be achieved by:

-

Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.[8]

-

Dialysis: Dialyze the sample against a large volume of the storage buffer at 4°C with several buffer changes.

-

Spin Columns: For smaller sample volumes, spin desalting columns are a convenient option.

-

-

D. Storage of the Conjugate

-

Store the purified ATTO 565-labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C. The addition of bovine serum albumin (BSA) at 5-10 mg/mL and sodium azide (B81097) at 0.01-0.03% can also improve stability for storage at 4°C.

Visualizing Experimental and Signaling Pathways

To aid in the conceptualization of the labeling process and its application, the following diagrams illustrate the experimental workflow and a representative signaling pathway where ATTO 565-labeled proteins can be utilized.

Caption: A flowchart of the key steps in the this compound labeling protocol.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

ATTO 565 Maleimide: Application Notes and Protocols for STED Microscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of ATTO 565 maleimide (B117702), a high-performance fluorescent dye, in Stimulated Emission Depletion (STED) microscopy. ATTO 565, a rhodamine-based dye, is exceptionally well-suited for super-resolution imaging due to its strong absorption, high fluorescence quantum yield, and remarkable photostability.[1][2][3][4] Its maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins.[1][5]

Introduction to ATTO 565 for STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with nanoscale resolution.[6][7][8] The principle of STED microscopy relies on selectively deactivating fluorophores at the periphery of the excitation focus with a second, doughnut-shaped laser beam (the STED beam).[9][10] This effectively narrows the area from which fluorescence is emitted, leading to a significant improvement in resolution.[6]

The choice of fluorophore is critical for successful STED imaging. An ideal STED dye must exhibit high photostability to withstand the high laser powers used, a high fluorescence quantum yield for a strong signal, and absorption and emission spectra compatible with available STED laser lines.[4] ATTO 565 possesses these key characteristics, making it an excellent probe for STED microscopy.[4][11][12]

Photophysical and Chemical Properties of ATTO 565

The key characteristics of ATTO 565 maleimide are summarized in the table below, providing essential data for experimental design.

| Property | Value | Reference |

| Maximum Excitation (λabs) | 564 nm | [1][4][11] |

| Maximum Emission (λfl) | 590 nm | [1][4][11] |

| Molar Absorptivity (εmax) | 1.2 x 105 M-1 cm-1 | [1][4][13] |

| Fluorescence Quantum Yield (ηfl) | 90% | [1][4][13] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [1][11] |

| Molecular Weight (MW) | 733 g/mol | [1] |

| Reactive Group | Maleimide | [1] |

| Target Moiety | Thiol (Sulfhydryl) groups | [1][5] |

Experimental Protocols

This section provides detailed protocols for labeling proteins with this compound and preparing biological samples for STED microscopy.

Protein Labeling with this compound

This protocol describes the covalent attachment of this compound to proteins containing free thiol groups.

Materials:

-

Protein of interest (50–100 µM in a suitable buffer)

-

This compound

-

Reaction Buffer: 10–100 mM phosphate, Tris, or HEPES buffer, pH 7.0–7.5.[1] Avoid amine-containing buffers if not targeting amines.

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[1]

-

Quenching reagent: Low molecular weight thiol (e.g., glutathione, β-mercaptoethanol).[1]

-

Purification column: Gel filtration column (e.g., Sephadex G-25).[5][14]

-

Anhydrous, amine-free DMSO or DMF to dissolve the dye.[14]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 50–100 µM.[1]

-

If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-fold molar excess of a reducing agent like DTT or TCEP.[1]

-

If DTT is used, it must be removed by dialysis before adding the dye, as it will react with the maleimide. TCEP does not require removal.[1]

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to create a stock solution.[14]

-

-